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molecular formula C8H8Cl3N3O B8723318 2-Cyclopropyl-4-methoxy-6-(trichloromethyl)-1,3,5-triazine CAS No. 92238-47-6

2-Cyclopropyl-4-methoxy-6-(trichloromethyl)-1,3,5-triazine

Cat. No. B8723318
M. Wt: 268.5 g/mol
InChI Key: NLJNPASBLSSUNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04515626

Procedure details

5 ml of concentrated aqueous ammonia are added to a solution of 1 g of 2-cyclopropyl-4-methoxy-6-trichloromethyl-1,3,5-triazine in 3 ml of tetrahydrofuran; the whole is placed into a bomb tube and heated at 80° C. for 30 minutes. The mixture is cooled and then filtered; the filter residue is dissolved in 30 ml of methylene chloride, and the solution is dried over magnesium sulfate, and concentrated by evaporation. The residue crystallises to leave 0.4 g of white crystals, m.p. 157°-158° C.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].[CH:2]1([C:5]2[N:10]=[C:9]([O:11][CH3:12])[N:8]=[C:7](C(Cl)(Cl)Cl)[N:6]=2)[CH2:4][CH2:3]1>O1CCCC1>[NH2:1][C:7]1[N:6]=[C:5]([CH:2]2[CH2:4][CH2:3]2)[N:10]=[C:9]([O:11][CH3:12])[N:8]=1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
N
Name
Quantity
1 g
Type
reactant
Smiles
C1(CC1)C1=NC(=NC(=N1)OC)C(Cl)(Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the whole is placed into a bomb tube
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
the filter residue is dissolved in 30 ml of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The residue crystallises

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC(=N1)C1CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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